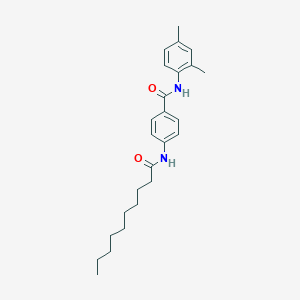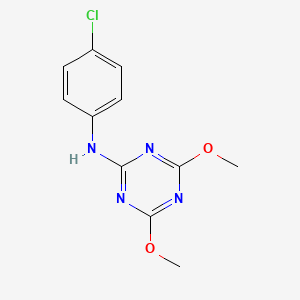![molecular formula C15H10Cl3N3O4 B11563426 N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide](/img/structure/B11563426.png)
N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chlorophenyl, dichlorophenoxy, and nitrophenoxy groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under basic conditions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides and nitrophenoxy oxides.
Reduction: Conversion of nitro groups to amino groups, resulting in amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing halogen atoms.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and nitrophenoxy groups can interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dichloro-6-nitrophenoxy)acetohydrazide is unique due to its specific combination of chlorophenyl, dichlorophenoxy, and nitrophenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H10Cl3N3O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,4-dichloro-6-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl3N3O4/c16-10-3-1-2-9(4-10)7-19-20-14(22)8-25-15-12(18)5-11(17)6-13(15)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+ |
Clave InChI |
RELMXCRHXKXFPE-FBCYGCLPSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11563343.png)
![2-(4-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11563347.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11563348.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-fluorophenyl)methylidene]heptanehydrazide](/img/structure/B11563355.png)

![(2E)-N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11563362.png)
![3-(1-Phenylethyl)-1-(6-{[(1-phenylethyl)carbamoyl]amino}hexyl)urea](/img/structure/B11563367.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11563370.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11563385.png)
![2,2-bis(3-methylphenyl)-N'-[(1Z)-1-(naphthalen-1-yl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B11563390.png)

![N-(3-Chlorophenyl)-N-({N'-[(E)-[4-(diethylamino)-3-nitrophenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11563393.png)
![2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11563409.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11563411.png)
